molecular formula C14H12O3 B8644481 2-benzyloxy-3-hydroxybenzaldehyde CAS No. 86734-60-3

2-benzyloxy-3-hydroxybenzaldehyde

Cat. No. B8644481
Key on ui cas rn: 86734-60-3
M. Wt: 228.24 g/mol
InChI Key: CCHSJXWROPKNDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06867200B1

Procedure details

For example, sodium hydride (0.52 g, 21.7 mmol) is added to DMSO (20 ml) followed by an aldehyde of formula 11 wherein R3, R4 and R5 are hydrogen, i.e., 2,3-dihydroxybenzaldehyde, (2.8 g, 20.2 mmol). After stirring the solution for 1 h at ambient temperature, benzyl bromide 12 (2.4 ml, 20.2 mmol) was added forming a red-brown reaction mixture which was further stirred 12 h at ambient temperature. The solution was then partitioned between ethyl acetate (200 ml) and 0.5 N hydrochloric acid (300 ml). The organic layer was separated and MgSO4, filtered and concentrated to afford a brown oil. The brown oil is purified by flash chromatography (15% ethyl acetate/hexane) to give 3.21 g of 2-benzyloxy-3-hydroxy-benzaldehyde 16.
Quantity
0.52 g
Type
reactant
Reaction Step One
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
formula 11
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.8 g
Type
reactant
Reaction Step Five
Quantity
2.4 mL
Type
reactant
Reaction Step Six
Name
Quantity
20 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[H-].[Na+].[H][H].[OH:5][C:6]1[C:13]([OH:14])=[CH:12][CH:11]=[CH:10][C:7]=1[CH:8]=[O:9].[CH2:15](Br)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>CS(C)=O>[CH2:15]([O:5][C:6]1[C:13]([OH:14])=[CH:12][CH:11]=[CH:10][C:7]=1[CH:8]=[O:9])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.52 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
formula 11
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
2.8 g
Type
reactant
Smiles
OC1=C(C=O)C=CC=C1O
Step Six
Name
Quantity
2.4 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Seven
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring the solution for 1 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
forming a red-brown reaction mixture which
STIRRING
Type
STIRRING
Details
was further stirred 12 h at ambient temperature
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The solution was then partitioned between ethyl acetate (200 ml) and 0.5 N hydrochloric acid (300 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
FILTRATION
Type
FILTRATION
Details
MgSO4, filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford a brown oil
CUSTOM
Type
CUSTOM
Details
The brown oil is purified by flash chromatography (15% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=O)C=CC=C1O
Measurements
Type Value Analysis
AMOUNT: MASS 3.21 g
YIELD: CALCULATEDPERCENTYIELD 69.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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